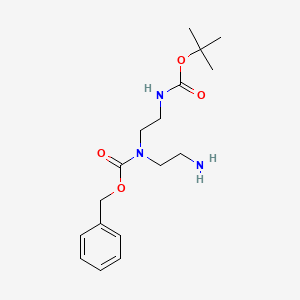

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Descripción general

Descripción

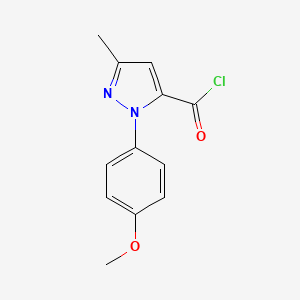

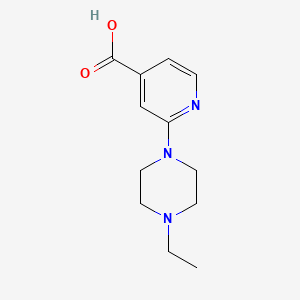

“Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate” is a chemical compound . It is a PEG derivative containing an amino group with two Boc-protected amino groups . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A facile synthesis of the peptide nucleic acid monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester [Ethyl 2-(N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate] has been described . The monomer has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .

Chemical Reactions Analysis

The amino group in “Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Aplicaciones Científicas De Investigación

Intermediate in Chemical Synthesis

This compound is used as an important intermediate in chemical synthesis . It plays a crucial role in the synthesis of ceftolozane, a cephalosporin antibiotic used for the treatment of bacterial infections .

Peptide Nucleic Acid (PNA) Synthesis

The compound is used in the synthesis of chiral Peptide Nucleic Acids (PNAs) . PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone .

Food Contact Material

The compound has been evaluated for use in food contact materials . The European Food Safety Authority (EFSA) concluded that its use in manufacturing of can coatings in direct contact with food does not raise a safety concern if migration does not exceed 0.05 mg/kg food .

Manufacturing of Can Coatings

It is used in the manufacturing of can coatings . The EFSA noted that many oligomers are formed during the manufacturing process which may migrate into the food .

Synthesis of Phosphatidyl Ethanolamines

The compound is employed in the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes.

Synthesis of Ornithine

It is also used in the synthesis of ornithine , an amino acid that plays a role in the urea cycle.

Reagent in Biochemical Research

The compound is used as a reagent in biochemical research . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Deprotection of Boc Group

The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This property is useful in peptide synthesis and other organic synthesis applications.

Mecanismo De Acción

Target of Action

It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group is known to protect amine groups during chemical reactions, preventing them from unwanted side reactions .

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the protected amine group for further reactions . This allows for the selective manipulation of different functional groups in complex organic molecules .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of protecting groups like the boc group can influence the formation of peptide bonds, which are crucial for the structure and function of proteins .

Result of Action

The primary result of the compound’s action is the protection of amine groups during peptide synthesis. By protecting these groups, the compound allows for the selective reaction of other functional groups in the molecule. Once the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .

Action Environment

The efficacy and stability of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate are likely to be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Therefore, the pH of the environment would be a crucial factor in the compound’s action. Additionally, factors such as temperature and solvent could also impact the compound’s stability and reactivity.

Propiedades

IUPAC Name |

benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUPVELHFRVNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)

![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)